3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-8-12(9-7-11)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOHIRNKHTCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to obtain the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound features three reactive domains:
Nitro Group Reduction
The 2-nitroethyl group undergoes selective hydrogenation:
Reaction Conditions
-
Catalyst: 10% Pd/C in ethanol
-
Pressure: 3 atm H₂
-
Temperature: 25°C
-
Time: 4-6 hrs
Product : 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-aminoethyl]-1H-pyrazol-5-ol
Yield : 82-85%
Mechanistic Insight :
The nitro group reduces through intermediate nitroso and hydroxylamine stages:
X-ray studies confirm retention of pyrazole geometry post-reduction .
2.2.1 N-Alkylation
| Parameter | Value |
|---|---|
| Reagent | Methyl iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temp | 60°C |
| Time | 12 hrs |
| Product | 1-Methyl-3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]pyrazol-5-ol |
| Yield | 67% |
Structural Impact :
Alkylation increases lipophilicity (logP +0.38) while maintaining H-bond capacity through phenolic OH .
2.2.2 Electrophilic Substitution
Bromination occurs regioselectively at pyrazole C4:
Experimental Data :
-
Br₂ (1.1 eq) in CHCl₃
-
0°C, 2 hrs
-
Mono-brominated product: 89% yield
-
Di-brominated: <5% yield
Mass spec confirms [M+79/81] isotopic pattern .
2.3.1 O-Acetylation
Reagent : Acetic anhydride/pyridine (1:2)
Conditions : Reflux 3 hrs
Product : 3-(2-Acetoxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
Yield : 93%
Application : Protection strategy for subsequent reactions at pyrazole NH .
2.3.2 Chelation with Metal Ions
Forms stable complexes with transition metals:
| Metal Salt | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 2:1 | 12.34 ± 0.15 |
| FeCl₃ | 1:1 | 8.92 ± 0.12 |
| Zn(OAc)₂ | 1:1 | 6.78 ± 0.18 |
X-ray analysis shows O(phenolic), N(pyrazole) coordination .
Comparative Reaction Kinetics
| Reaction | k (s⁻¹) | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) |
|---|---|---|---|
| Nitro Reduction | 2.3×10⁻³ | 54.2 | 49.7 |
| N-Alkylation | 1.7×10⁻⁴ | 78.9 | 73.4 |
| O-Acetylation | 4.1×10⁻² | 32.1 | 28.6 |
Data derived from Arrhenius plots (298-323K) using HPLC monitoring .
Intermediate for Antifungal Agents
Nitro-reduced derivative shows enhanced bioactivity:
| Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 8.2 |
| Cryptococcus neoformans | 12.7 |
Structure-activity relationship (SAR) studies correlate aminoethyl chain length with antifungal potency .
Precursor for Fluorescent Probes
Brominated derivatives exhibit solvatochromic shifts:
| Solvent | λₑₘ (nm) | Φ |
|---|---|---|
| Hexane | 412 | 0.18 |
| DCM | 438 | 0.31 |
| MeOH | 465 | 0.22 |
Stokes shift ranges 58-112 nm, suggesting applications in polarity sensing .
Scientific Research Applications
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol with structurally analogous pyrazole derivatives, highlighting substituents, molecular properties, and research findings:
Structural and Functional Insights
Hydroxyphenyl vs. Chlorophenyl: The 2-hydroxyphenyl group in the target compound facilitates hydrogen bonding (e.g., with biological targets or solvents), while chlorophenyl analogs () prioritize hydrophobic interactions .
Biological Activity Trends :
- Compounds with chlorophenyl substituents (e.g., ) show enhanced antimicrobial activity compared to hydroxylated analogs, likely due to increased membrane permeability .
- Nitro groups () are associated with redox-mediated cytotoxicity, as seen in nitroaromatic anticancer agents .
Crystallographic and Computational Data :
- X-ray studies () reveal that chlorinated pyrazoles form tighter crystal lattices via Cl···π interactions, whereas hydroxylated derivatives exhibit O–H···O/N hydrogen bonds .
- Multiwfn analysis () of electron localization functions (ELFs) in similar compounds predicts nucleophilic attack sites at the nitro group and pyrazole N-atoms .
Biological Activity
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazole class, which is notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a hydroxyphenyl group and a nitroethyl group, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine and a diketone or β-keto ester, followed by the introduction of substituents through various chemical reactions.
Biological Activity
Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Proteus mirabilis .
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds, which can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Case Studies
- Antimicrobial Testing : A study synthesized various pyrazole derivatives and tested their antimicrobial activity using the well diffusion method. Compounds demonstrated varying degrees of inhibition against E. coli and S. aureus, with some achieving zones of inhibition comparable to standard antibiotics .
- In Vivo Anti-inflammatory Study : In an animal model, a related pyrazole derivative was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic benefits .
Data Tables
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nitroethylation efficiency.
- Catalysis : Acidic/basic catalysts (e.g., glacial acetic acid) improve cyclization yields .
- Monitoring : Employ TLC and -NMR to track intermediate formation .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-Ray Crystallography :
- Use SHELXTL or similar software for structure refinement. Key parameters:
- R-factor : Target < 0.08 for high accuracy .
- Dihedral Angles : Analyze phenyl/pyrazole ring orientations (e.g., 16.83°–51.68° deviations observed in analogues) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Key parameters:
- Binding Affinity : Compare docking scores (< -6 kcal/mol suggests strong binding).
- Hydrogen Bonding : Map interactions with active-site residues (e.g., hydroxyl group as H-bond donor) .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Standardized Assays :
- Mechanistic Studies :
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic effects .
Advanced: What strategies are effective for analyzing non-covalent interactions in the crystal lattice of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis :
- Thermal Analysis :
- DSC/TGA : Measure melting points and decomposition temperatures to assess lattice stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modification :
- In Silico Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
